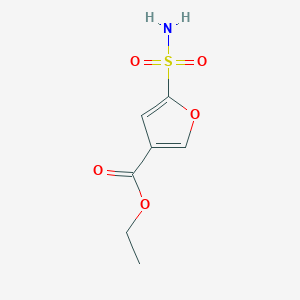

Ethyl 5-sulfamoylfuran-3-carboxylate

Description

Significance of Furan (B31954) Heterocycles in Synthetic Organic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in synthetic organic chemistry. acs.orgbritannica.comwikipedia.org Its unique electronic properties and reactivity make it a valuable synthon for the construction of a wide array of more complex molecules. acs.org The furan ring is present in numerous natural products and biologically active compounds, which underscores its importance in medicinal chemistry. rsc.orgresearchgate.netorientjchem.orgijabbr.comutripoli.edu.ly

Furan and its derivatives can undergo a variety of chemical transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening reactions, providing access to diverse molecular architectures. acs.orgpharmaguideline.comslideshare.netmsu.edu The furan nucleus is considered a privileged scaffold, meaning it is a structural framework that is recurrently found in active pharmaceutical ingredients. ijabbr.comutripoli.edu.ly The ability to functionalize the furan ring at various positions allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. rsc.org

Role of Sulfonamide Moieties in Chemical Scaffolds

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in a vast number of therapeutic agents. tandfonline.comnih.govwikipedia.orgresearchgate.net Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been incorporated into a wide range of drugs with diverse clinical applications, including diuretics, antidiabetics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgresearchgate.netijpsonline.comajchem-b.comajchem-b.comnih.govresearchgate.netscilit.com

The enduring importance of sulfonamides in drug discovery can be attributed to their ability to act as bioisosteres for other functional groups, their strong hydrogen bonding capabilities, and their relatively straightforward synthesis. researchgate.nettandfonline.com The sulfonamide group can interact with biological targets through various non-covalent interactions, leading to potent and selective inhibition of enzymes or modulation of receptor activity. researchgate.net Furthermore, the sulfonamide moiety can be readily modified to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. acs.org

Overview of Ethyl 5-sulfamoylfuran-3-carboxylate as a Synthetic Target and Intermediate

Ethyl 5-sulfamoylfuran-3-carboxylate (CAS Number: 256373-94-1) is a heterocyclic compound that incorporates both the furan-3-carboxylate and sulfonamide moieties. uni.lubldpharm.comalfa-chemical.com While detailed synthetic procedures for this specific molecule are not extensively reported in publicly available scientific literature, its constituent parts suggest its role as a valuable building block in organic synthesis. The general synthesis of furan-3-carboxylic acid derivatives and sulfonamides is well-established. researchgate.netresearchgate.netgoogle.com

Recent patent literature has identified Ethyl 5-sulfamoylfuran-3-carboxylate as a key reactant in the synthesis of novel compounds targeting the NLRP3 inflammasome. google.com The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system and has been implicated in a variety of inflammatory diseases. The use of Ethyl 5-sulfamoylfuran-3-carboxylate as a starting material for the synthesis of NLRP3 inhibitors highlights its importance as a synthetic intermediate in the development of potential new therapies for these conditions.

Contextualization within Modern Chemical Synthesis Research

The interest in molecules like Ethyl 5-sulfamoylfuran-3-carboxylate is situated within the broader trends of modern chemical synthesis research. There is a continuous demand for novel building blocks that can be used to rapidly assemble libraries of complex molecules for high-throughput screening in drug discovery programs. The bifunctional nature of Ethyl 5-sulfamoylfuran-3-carboxylate, possessing both an ester and a sulfonamide group on a furan core, makes it an attractive starting point for the synthesis of diverse chemical entities.

Furthermore, research into furan-based sulfonamides has demonstrated their potential as inhibitors of various enzymes, such as carbonic anhydrases. researchgate.netnih.govnih.govmdpi.comscispace.com Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. The structural motif of a sulfonamide-substituted furan, as seen in Ethyl 5-sulfamoylfuran-3-carboxylate, is therefore of significant interest to medicinal chemists exploring new therapeutic targets.

Interactive Data Table: Properties of Ethyl 5-sulfamoylfuran-3-carboxylate

| Property | Value | Source |

| CAS Number | 256373-94-1 | bldpharm.comalfa-chemical.comalfa-chemical.com |

| Molecular Formula | C₇H₉NO₅S | uni.lu |

| Molecular Weight | 219.22 g/mol | alfa-chemical.com |

| Chemical Class | Furan, Sulfonamide, Ester | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-sulfamoylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHAFGOYZSOQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical Development of Furan-3-carboxylate Synthesis

The synthesis of furan (B31954) rings is a foundational topic in heterocyclic chemistry, with several classical methods providing access to a variety of substituted derivatives, including furan-3-carboxylates.

Historically, the construction of the furan ring has been dominated by cyclization-condensation reactions. Two of the most prominent methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr synthesis , first reported in 1884, is a straightforward and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgambeed.com The reaction involves the acid-catalyzed intramolecular cyclization and dehydration of the diketone. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, forming a hemiacetal intermediate that subsequently dehydrates to yield the aromatic furan ring. wikipedia.org This method is versatile, allowing for a range of substituents on the furan ring. wikipedia.org

The Feist-Benary synthesis is another classic route that produces substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds, such as β-ketoesters. wikipedia.orgchemeurope.comambeed.com This condensation reaction is typically catalyzed by a base like ammonia (B1221849) or pyridine (B92270). wikipedia.orgchemeurope.com The process involves an initial Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution where an enolate displaces the halide to close the ring, which then aromatizes. wikipedia.orgquimicaorganica.org

| Traditional Synthesis | Starting Materials | Conditions | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, HCl, TiCl₄) | Acid-catalyzed intramolecular cyclization and dehydration of the diketone to form the furan ring. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base catalyst (e.g., ammonia, pyridine) | Base-catalyzed condensation followed by intramolecular nucleophilic substitution and aromatization. wikipedia.orgquimicaorganica.org |

While traditional methods are powerful, achieving specific substitution patterns (regiospecificity) can be challenging. Modern advancements have focused on developing highly regioselective syntheses of furan-3-carboxylates.

A notable strategy involves the reaction of sulfur ylides with acetylenic esters. rsc.orgrsc.org Specifically, dimethylsulfonium acylmethylides can react with various alkyl acetylenic carboxylates to produce polysubstituted furans in moderate to good yields. rsc.org This method allows for the direct and simple synthesis of structurally diverse furan-3-carboxylates and furan-3,4-dicarboxylates. rsc.orgrsc.org The reaction proceeds through a complex tandem sequence involving a Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and finally, elimination to form the stable furan ring. rsc.org This approach provides excellent control over the final substitution pattern, making it a powerful tool for targeted synthesis.

Contemporary Synthetic Routes to Ethyl 5-sulfamoylfuran-3-carboxylate

Synthesizing the specific target, Ethyl 5-sulfamoylfuran-3-carboxylate, requires methods that can precisely install both the ethyl carboxylate group at the 3-position and the sulfamoyl group at the 5-position.

One of the most straightforward conceptual approaches is the direct functionalization of a pre-existing furan-3-carboxylate ring. This involves introducing the sulfamoyl group onto the heterocycle via an electrophilic substitution reaction. The furan ring is susceptible to electrophilic attack, typically at the 2- and 5-positions.

A plausible route involves the electrophilic sulfonation of an alkyl 3-furoate. google.com This can be achieved using a sulfonating agent, followed by conversion of the resulting sulfonic acid to a sulfonamide. A patented process describes the sulfonation of alkyl 3-furoates and subsequent functional group manipulation to prepare furan sulfonamide compounds. google.comgoogle.com The process generally involves:

Sulfonation: Reaction of the furan ester with a suitable sulfonating agent (e.g., sulfur trioxide pyridine complex) to install a sulfonic acid group, primarily at the 5-position.

Chlorination: Conversion of the sulfonic acid to the more reactive sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

Amination: Reaction of the furan-5-sulfonyl chloride with ammonia or an amine to form the final sulfamoyl group (sulfonamide).

This direct functionalization strategy offers an efficient pathway, leveraging the inherent reactivity of the furan ring to build the target molecule from a simpler, readily available precursor.

An alternative to functionalizing a pre-formed ring is to construct the furan ring from acyclic precursors that already contain the required sulfamoyl and carboxylate functionalities, or their protected equivalents. While no specific examples detailing this exact transformation for Ethyl 5-sulfamoylfuran-3-carboxylate are prominent, the strategy is based on established furan synthesis principles.

For instance, a Paal-Knorr type synthesis could theoretically be adapted. This would require a 1,4-dicarbonyl compound appropriately substituted with precursors to the sulfamoyl and ethyl carboxylate groups. The challenge lies in the synthesis and stability of such a highly functionalized acyclic starting material. Another approach could involve intramolecular cyclizations of substrates containing sulfone groups, which has been used to create fused furan ring systems. nih.gov Such a strategy would involve designing an acyclic molecule that, upon cyclization, generates the desired furan core with the sulfamoyl and carboxylate groups in the correct positions. This approach offers the potential for high regiocontrol but requires more complex initial starting materials.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. nih.govtubitak.gov.tr MCRs have been developed for the one-pot synthesis of highly functionalized and structurally diverse furans. nih.govrsc.org

While a specific MCR for Ethyl 5-sulfamoylfuran-3-carboxylate is not explicitly documented, the general strategy can be adapted. A hypothetical MCR could involve the reaction of three or more simple starting materials where one component provides the C2-C3 fragment with the carboxylate, another provides the C4-C5 fragment with the sulfamoyl group, and a third component facilitates the cyclization. For example, various MCRs are known to produce furan cores from reactions involving arylglyoxals, dicarbonyl compounds, and phenols or other nucleophiles. nih.govtubitak.gov.trrsc.org By carefully selecting starting materials that bear the necessary sulfamoyl and carboxylate functionalities, it is conceivable to construct the target molecule in a single, convergent step.

| MCR Component 1 | MCR Component 2 | MCR Component 3 | Resulting Structure |

| Aldehyde/Glyoxal | β-Dicarbonyl Compound | Phenol/Nucleophile | Highly substituted furan ring |

This approach is synthetically attractive due to its efficiency and the ability to rapidly generate molecular complexity from simple and readily available starting materials. researchgate.netthieme-connect.com

Synthesis of Sulfonamide Functional Groups

The introduction of a sulfamoyl group (-SO₂NH₂) onto a furan ring is a critical step. This is typically achieved through electrophilic sulfonation followed by amination.

Traditional methods for creating the sulfonamide group on an aromatic ring, including furan, involve a two-step process: sulfonation or chlorosulfonation, followed by reaction with an amine. Furan can be directly sulfonated using agents like sulfur trioxide-pyridine or sulfur trioxide-dioxane complexes to form a furan sulfonic acid. pharmaguideline.com

A more direct route to the sulfonamide involves the use of a sulfonating agent on a pre-existing furan ester. A patented process describes the electrophilic sulfonation of an alkyl 3-furoate, such as the ethyl ester, using chlorosulfonic acid. google.com This reaction initially forms the corresponding furan-5-sulfonyl chloride. This intermediate is then reacted with ammonia or an appropriate amine to yield the final sulfonamide. google.comresearchgate.net This classical approach remains a cornerstone for the synthesis of aryl sulfonamides. researchgate.net

| Reagent/Method | Intermediate | Final Step | Reference |

| Sulfur Trioxide-Pyridine Complex | Furan-5-sulfonic acid | Conversion to sulfonyl chloride, then amination | pharmaguideline.com |

| Chlorosulfonic Acid | Furan-5-sulfonyl chloride | Reaction with ammonia | google.com |

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals to improve the environmental profile and reduce costs. For sulfonamide synthesis, several innovative metal-free strategies have emerged.

One notable method involves a direct, three-component reaction using readily available inorganic salts. This approach constructs primary sulfonamides from sodium metabisulfite (B1197395) (a sulfur dioxide surrogate), sodium azide (B81097) (a nitrogen source), and an aryldiazonium salt. rsc.org While not yet demonstrated specifically on a furan-3-carboxylate substrate, this methodology represents a powerful metal-free pathway for introducing the -SO₂NH₂ group. rsc.org

Another metal-free approach utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides via the oxidative cleavage of an S-N bond. rsc.org This method is advantageous due to its use of cost-effective and eco-friendly reagents under mild conditions. rsc.org

| Method | Key Reagents | Advantages | Reference |

| Three-Component Reaction | Sodium metabisulfite, Sodium azide, Aryldiazonium salt | Metal-free, uses readily available inorganic salts | rsc.org |

| Oxidative S-N Cleavage | N-hydroxy sulfonamide, Amine, Iodine-TBHP | Metal-free, mild conditions, eco-friendly | rsc.org |

Esterification Techniques for Carboxylate Formation

The formation of the ethyl carboxylate group at the 3-position of the furan ring is typically accomplished through standard esterification procedures. The most direct method involves the acid-catalyzed reaction of furan-3-carboxylic acid with ethanol. ontosight.aigoogle.com

To drive the reaction to completion, particularly on an industrial scale, specific conditions can be optimized. For the esterification of related furandicarboxylic acids, reaction temperatures between 190°C and 250°C have been shown to preferentially drive the conversion to the diester form, suggesting that high temperatures favor complete esterification. google.com

Alternatively, modern coupling reagents can facilitate the esterification under milder, microwave-assisted conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have been successfully used to synthesize furan esters from the corresponding carboxylic acids and alcohols, offering a rapid and efficient alternative to traditional acid catalysis. researchgate.net

Novel Catalytic Systems in Synthesis of Furan Sulfamoyl Esters

The construction of the substituted furan core itself can be achieved through various advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance.

Transition metals play a pivotal role in the synthesis of highly substituted furans from acyclic precursors. researchgate.net These methods provide diverse and efficient routes to the furan ring system.

Palladium (Pd) Catalysis: Palladium complexes are widely used to catalyze the synthesis of furans. For instance, Pd-catalyzed coupling-cyclization reactions of organic halides with 1,2-allenyl ketones can produce polysubstituted furans. researchgate.net Another strategy involves the cycloisomerization of enyne acetates in the presence of a palladium catalyst and a Lewis acid to yield 2,5-disubstituted furans. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts enable the intermolecular annulation of ketones and other starting materials to form the furan ring. A copper-mediated reaction between alkyl ketones and β-nitrostyrenes provides a regioselective synthesis of multisubstituted furans. slideshare.net

Gold (Au) Catalysis: Gold catalysts are effective in promoting cascade reactions that lead to highly substituted furans under mild conditions. organic-chemistry.org For example, Au(III) bromide can catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols to produce fused furan structures. organic-chemistry.org

Rhodium (Rh) Catalysis: Cooperative catalysis involving Rh(II) and a Brønsted acid allows for the [2+3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones, providing an efficient route to polysubstituted furans. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials Example | Reference |

| Palladium (Pd) | Coupling-Cyclization | Organic halides, 1,2-Allenyl ketones | researchgate.net |

| Copper (Cu) | Intermolecular Annulation | Alkyl ketones, β-Nitrostyrenes | slideshare.net |

| Gold (Au) | Cycloisomerization | 2-Alkynylcycloalk-2-enols | organic-chemistry.org |

| Rhodium (Rh) | [2+3] Annulation | N-sulfonyl-1,2,3-triazoles, Enaminones | organic-chemistry.org |

Organocatalysis offers a valuable metal-free alternative for the synthesis of furan rings. These methods utilize small organic molecules to catalyze key bond-forming reactions.

A prominent example is the use of phosphines as catalysts. In one strategy, catalytic amounts of a phosphine (B1218219) and triethylamine (B128534) are used to facilitate an intramolecular Wittig reaction, which efficiently generates highly functionalized furans. researchgate.net

Brønsted acids also serve as effective organocatalysts. For instance, p-toluenesulfonic acid (PTSA) can catalyze the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and a γ-hydroxyenone, which proceeds through an in-situ furan formation step to yield complex furan-embedded structures. researchgate.net Chiral phosphoric acids have also been explored in asymmetric versions of such reactions, demonstrating the potential for enantioselective furan synthesis. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of Ethyl 5-sulfamoylfuran-3-carboxylate would provide critical information about the number and types of hydrogen atoms present. Based on the compound's structure, the spectrum is expected to show distinct signals corresponding to the protons of the furan (B31954) ring, the ethyl group of the ester, and the amine protons of the sulfamoyl group.

Ethyl Group: This would appear as a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH2-) coupled to the adjacent methyl group, and a triplet for the terminal methyl protons (-CH3-). The integration of these signals would confirm the presence of two and three protons, respectively.

Furan Ring Protons: The two protons on the furan ring are in different chemical environments and would be expected to appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be indicative of their position on the electron-deficient aromatic ring.

Sulfamoyl Protons: The -NH2 protons of the sulfamoyl group would likely appear as a broad singlet. Its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 5-sulfamoylfuran-3-carboxylate would produce a distinct signal. The expected spectrum would show seven unique carbon signals:

Furan Ring Carbons: Four signals corresponding to the carbons of the furan ring. The carbons bearing the sulfamoyl and carboxylate substituents would have characteristic chemical shifts influenced by these electron-withdrawing groups.

Ester Group Carbons: Two signals would be present for the ester functionality: one for the carbonyl carbon (C=O) at a downfield shift, and one for the methylene carbon (-CH2-) of the ethyl group.

Methyl Carbon: A single signal at an upfield chemical shift would correspond to the terminal methyl carbon (-CH3) of the ethyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between proton signals that are coupled to each other. This would definitively link the methylene and methyl protons of the ethyl group and confirm the coupling between the two furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to assign each carbon signal in the ¹³C spectrum based on the already-assigned proton signals from the ¹H NMR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound and, from that, its elemental formula. uni.lu For Ethyl 5-sulfamoylfuran-3-carboxylate (C7H9NO5S), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places).

This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. For example, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 220.02742 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the C7H9NO5S formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. An IR spectrum of Ethyl 5-sulfamoylfuran-3-carboxylate would be expected to display characteristic absorption bands for its key functional groups:

N-H Stretching: The sulfamoyl (-SO2NH2) group would show two distinct stretching bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amine.

C=O Stretching: A strong, sharp absorption band around 1720-1700 cm⁻¹ would be indicative of the ester carbonyl group.

S=O Stretching: The sulfonyl group (-SO2-) would exhibit two strong stretching vibrations, typically an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

C-O Stretching: The C-O bonds of the ester and the furan ring would show strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-H Stretching: Signals corresponding to aromatic (furan ring) and aliphatic (ethyl group) C-H stretching would be observed just above and below 3000 cm⁻¹, respectively.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Ethyl 5-sulfamoylfuran-3-carboxylate could be grown, this technique would provide precise data on:

Atomic Coordinates: The exact position of every non-hydrogen atom in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the furan ring geometry and the conformations of the substituent groups.

Molecular Conformation: The preferred orientation of the ethyl carboxylate and sulfamoyl groups relative to the furan ring.

Intermolecular Interactions: It would reveal how the molecules pack together in the crystal, identifying key interactions such as hydrogen bonds involving the sulfamoyl N-H groups and the ester or sulfonyl oxygen atoms, which dictate the solid-state architecture.

Without experimental data, a definitive analysis is not possible. However, the application of these standard analytical techniques would be essential for the complete and unambiguous structural characterization of Ethyl 5-sulfamoylfuran-3-carboxylate.

Conformational Analysis in the Crystalline Phase

Without a solved crystal structure, a precise conformational analysis of Ethyl 5-sulfamoylfuran-3-carboxylate in the solid state remains speculative. A crystallographic study would reveal the specific torsion angles of the rotatable bonds, such as those of the ethyl ester and sulfamoyl groups relative to the furan ring. This would elucidate the preferred three-dimensional shape of the molecule in the crystalline environment, which is a result of the interplay between intramolecular steric effects and the aforementioned intermolecular interactions.

Advanced Spectroscopic Probes for Molecular Environment Studies

Advanced spectroscopic investigations tailored to probe the molecular environment of Ethyl 5-sulfamoylfuran-3-carboxylate have not been reported. Techniques such as solid-state NMR (ssNMR) could provide valuable information about the local chemical environments of the carbon, nitrogen, and sulfur atoms within the crystal lattice, offering insights into intermolecular packing. Furthermore, vibrational spectroscopy techniques like Raman and advanced Fourier-transform infrared (FTIR) spectroscopy could be employed to study the vibrational modes sensitive to intermolecular forces, such as hydrogen bonding, providing indirect evidence of the molecular interactions at play. However, no such specific studies have been made publicly available for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. nih.gov For a molecule like Ethyl 5-sulfamoylfuran-3-carboxylate, these calculations can provide deep insights into its geometry, electronic landscape, and spectroscopic characteristics.

The initial step in a computational study involves optimizing the molecular geometry to find its most stable three-dimensional conformation. Using a functional such as B3LYP with a basis set like 6-311G+(d,p) would be appropriate for this purpose. nih.gov The optimization process yields key geometric parameters, including bond lengths and angles.

The electronic structure analysis that follows reveals the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Key Geometric Parameters of Ethyl 5-sulfamoylfuran-3-carboxylate

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=C (furan ring) | 1.35 - 1.45 |

| C-O (furan ring) | 1.36 - 1.38 |

| S=O (sulfamoyl) | 1.43 - 1.47 |

| S-N (sulfamoyl) | 1.63 - 1.67 |

| C=O (carboxylate) | 1.20 - 1.23 |

| Bond Angle (O-S-O) | 118 - 122 |

| Bond Angle (C-S-N) | 105 - 109 |

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and require specific calculations for confirmation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgyoutube.com

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Likely localized on the furan (B31954) ring and the sulfamoyl group's nitrogen and oxygen atoms. |

| LUMO | -1.0 to -2.0 | Expected to be distributed over the carboxylate group and the furan ring. |

| HOMO-LUMO Gap | 4.5 to 6.5 | A larger gap suggests higher kinetic stability. |

Note: These energy values are estimations and would need to be calculated using appropriate quantum chemical methods.

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra. nih.gov For instance, the calculated vibrational frequencies can be assigned to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the SO₂ group in the sulfamoyl moiety. nih.gov

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|

| IR | SO₂ asymmetric stretching | 1330 - 1370 |

| IR | SO₂ symmetric stretching | 1150 - 1180 |

| IR | C=O stretching | 1700 - 1730 |

| ¹H NMR | Furan ring protons | 6.5 - 7.5 |

| ¹H NMR | Ethyl group (-CH₂) | 4.0 - 4.4 |

| ¹³C NMR | Carboxylate carbon (C=O) | 160 - 165 |

| ¹³C NMR | Furan ring carbons | 110 - 150 |

Note: These are expected ranges and require specific calculations for precise values.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of flexible molecules like Ethyl 5-sulfamoylfuran-3-carboxylate. The ethyl ester and sulfamoyl groups can rotate, leading to different conformers. MD simulations track the atomic movements over time, providing insights into the molecule's flexibility, preferred conformations, and the energy barriers between them.

Reactivity Prediction and Mechanistic Pathway Elucidation via Computational Methods

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. nih.gov For Ethyl 5-sulfamoylfuran-3-carboxylate, this can involve identifying the most reactive sites and modeling potential reaction pathways.

To understand the synthesis of Ethyl 5-sulfamoylfuran-3-carboxylate, computational methods can be used to analyze the transition states of the reactions involved. By calculating the energy of the transition state, the activation energy for a particular reaction step can be determined. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome. For instance, in a potential synthesis involving the sulfamoylation of an ethyl furan-3-carboxylate precursor, transition state analysis could reveal the most favorable pathway for the reaction to proceed.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Ethyl 5-sulfamoylfuran-3-carboxylate |

Reactivity Indices and Fukui Functions

Computational chemistry provides powerful tools to predict the reactivity of molecules. For Ethyl 5-sulfamoylfuran-3-carboxylate, density functional theory (DFT) calculations can be employed to determine various reactivity descriptors. These descriptors, derived from the conceptual DFT framework, help in understanding the molecule's behavior in chemical reactions.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule undergoes chemical reactions.

These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Hypothetical Global Reactivity Descriptors for Ethyl 5-sulfamoylfuran-3-carboxylate

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.8 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | IP | -EHOMO | 6.8 |

| Electron Affinity | EA | -ELUMO | 1.5 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.65 |

| Global Softness | S | 1 / (2η) | 0.188 |

| Electronic Chemical Potential | μ | -(IP + EA) / 2 | -4.15 |

| Electrophilicity Index | ω | μ2 / (2η) | 3.25 |

Local reactivity, which identifies the most reactive sites within a molecule, is described by Fukui functions . These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): For nucleophilic attack (attack by an electron-rich species), indicating sites prone to losing an electron.

f-(r): For electrophilic attack (attack by an electron-deficient species), indicating sites prone to accepting an electron.

f0(r): For radical attack.

For Ethyl 5-sulfamoylfuran-3-carboxylate, the Fukui functions would likely indicate that the nitrogen and oxygen atoms of the sulfamoyl and carboxylate groups are susceptible to electrophilic attack, while certain carbon atoms in the furan ring might be prone to nucleophilic attack.

Ligand-Protein Interaction Modeling (In Silico, non-human context)

In silico modeling is a crucial step in drug discovery and development, allowing for the prediction of how a ligand, such as Ethyl 5-sulfamoylfuran-3-carboxylate, might interact with a protein target. These studies are often performed in the context of inhibiting enzymes from pathogens or other non-human sources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of potential inhibitors. For Ethyl 5-sulfamoylfuran-3-carboxylate, docking simulations could be performed against various enzymes to explore its inhibitory potential.

For instance, furan and sulfonamide derivatives have been investigated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase juniperpublishers.com. Docking studies of Ethyl 5-sulfamoylfuran-3-carboxylate into the active site of such enzymes would likely reveal key interactions. The sulfamoyl group could act as a hydrogen bond donor and acceptor, while the carboxylate group could also form hydrogen bonds. The furan ring might engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the active site.

Following molecular docking, the strength of the ligand-protein interaction can be quantified by calculating the binding energy. Lower binding energies indicate a more stable complex and, generally, a more potent inhibitor. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate these energies.

Ligand efficiency (LE) is a metric used to optimize the selection of lead compounds in drug design. It relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE value is desirable, as it indicates that the molecule achieves a good binding affinity with a relatively small size.

Table 2: Hypothetical Docking Results and Ligand Efficiency Metrics for Ethyl 5-sulfamoylfuran-3-carboxylate against a Target Enzyme

| Parameter | Hypothetical Value |

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Tyr158, His279, Asp300 |

| Ligand Efficiency (LE) | 0.45 |

Solvation Models and Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the structure, reactivity, and binding affinity of a molecule. Solvation models are computational methods used to account for these effects. For Ethyl 5-sulfamoylfuran-3-carboxylate, both explicit and implicit solvation models could be applied.

Explicit Solvation: Involves simulating individual solvent molecules around the solute. This method is computationally expensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvation: Treats the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method.

Studies on the solvolysis of related sulfonyl chlorides have shown that the nature of the solvent plays a crucial role in the reaction mechanism researchgate.net. For Ethyl 5-sulfamoylfuran-3-carboxylate, computational studies using different solvent models could predict how its conformation and electronic properties change in various environments, such as water or organic solvents. This information is vital for understanding its behavior in biological systems and for designing synthetic routes. For example, the stability of different conformers and the energy barrier for certain reactions can be significantly altered by the polarity of the solvent.

Chemical Reactivity and Derivatization Strategies

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the 3-position of the furan (B31954) ring is a key site for chemical modification. Standard ester transformations can be employed to alter this part of the molecule, leading to derivatives with different physicochemical properties and potential biological activities.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 5-sulfamoylfuran-3-carboxylic acid. This transformation is a fundamental step for further derivatization, such as the formation of different amides or esters. The hydrolysis can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is irreversible and yields the carboxylate salt of the acid. Subsequent acidification with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk This is often the preferred method due to its irreversibility and the ease of separating the resulting alcohol. chemguide.co.uk

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. H₂SO₄), Heat | 5-Sulfamoylfuran-3-carboxylic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | 5-Sulfamoylfuran-3-carboxylic acid + Ethanol |

Amidation and Hydrazinolysis Reactions

The ethyl ester can be converted into amides or hydrazides through reactions with amines or hydrazine (B178648), respectively. These reactions typically require activation of the ester or proceed under conditions that favor nucleophilic acyl substitution.

Amidation : The direct reaction of the ester with an amine to form an amide is generally slow. However, the conversion can be facilitated by using catalysts such as titanium(IV) chloride (TiCl₄) or by converting the carboxylic acid (obtained from hydrolysis) into a more reactive acyl chloride or by using peptide coupling agents. nih.govmdpi.com The reaction of ethyl furan-3-carboxylates with various amines can lead to a diverse library of furan-3-carboxamides. acs.org

Hydrazinolysis : The reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) converts the ethyl ester into the corresponding carbohydrazide (B1668358) (5-sulfamoylfuran-3-carbohydrazide). This reaction is analogous to amidation and is often carried out by heating the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting hydrazide is a valuable intermediate for synthesizing other heterocyclic systems, such as pyrazoles or triazoles. The reactivity of ethyl carboxylates on heterocyclic rings, such as coumarins, with hydrazine hydrate is well-documented and serves as a procedural model. nih.govresearchgate.net Studies on acetyl-containing furan-3-carboxylates show they readily react with substituted hydrazines to form hydrazones. researchgate.net

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Amidation | Primary/Secondary Amine (R¹R²NH), Catalyst/Heat | N-substituted-5-sulfamoylfuran-3-carboxamide |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O), Heat | 5-Sulfamoylfuran-3-carbohydrazide |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is usually used in large excess as the solvent. researchgate.net For example, heating ethyl 5-sulfamoylfuran-3-carboxylate in excess methanol (B129727) with an acid catalyst would yield methyl 5-sulfamoylfuran-3-carboxylate and ethanol.

Reactions Involving the Sulfamoyl Group

The primary sulfamoyl group (-SO₂NH₂) is another key site for derivatization, offering the potential to introduce a variety of substituents on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atoms on the nitrogen of the sulfamoyl group can be substituted through alkylation or acylation reactions to produce secondary or tertiary sulfonamides.

N-Alkylation : This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity to attack the alkylating agent. organic-chemistry.org More modern and environmentally friendly methods utilize alcohols as alkylating agents in the presence of transition-metal catalysts (e.g., based on Manganese or Ruthenium) through a "borrowing hydrogen" methodology. organic-chemistry.org

N-Acylation : This reaction introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. Common acylating agents include acyl chlorides or acid anhydrides, often in the presence of a base or a Lewis acid catalyst like copper(II) triflate (Cu(OTf)₂). tandfonline.com Another efficient method employs N-acylbenzotriazoles as acylating agents, which are particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net N-acylsulfonamides are of significant interest as they are considered bioisosteres of carboxylic acids. tandfonline.com

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base | Ethyl 5-(N-alkylsulfamoyl)furan-3-carboxylate |

| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base/Catalyst | Ethyl 5-(N-acylsulfamoyl)furan-3-carboxylate |

Formation of Sulfonamide Derivatives

The primary sulfonamide group is a precursor for a vast range of derivatives. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com While the starting compound is already a sulfonamide, its sulfamoyl group can react further. For instance, reaction with different sulfonyl chlorides in the presence of a base could potentially lead to bis-sulfonamides, although this is less common. More practically, the primary sulfonamide can be reacted with various electrophiles to create derivatives with diverse functionalities, which is a key strategy in medicinal chemistry to modulate biological activity. frontiersrj.comekb.eg For example, coupling with other molecular fragments or building blocks via the nitrogen atom can lead to complex molecules with potential therapeutic applications. nih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

Electrophilic Aromatic Substitution (EAS)

The furan ring is inherently electron-rich and thus highly susceptible to electrophilic attack, reacting much more readily than benzene. ucalgary.cachemicalbook.com Electrophilic substitution on unsubstituted furan preferentially occurs at the C2 (α) position, as the cationic intermediate (sigma complex) is better stabilized by resonance involving the oxygen atom's lone pair. chemicalbook.compearson.comquora.com

However, the presence of the strongly deactivating ethyl carboxylate and sulfamoyl groups at the C3 and C5 positions of Ethyl 5-sulfamoylfuran-3-carboxylate drastically reduces the nucleophilicity of the furan ring. These electron-withdrawing groups significantly retard the rate of electrophilic aromatic substitution, requiring much harsher reaction conditions than those used for simple furans. nih.gov Such conditions may risk polymerization or ring-opening, which are common side reactions for furans under strong acid catalysis. numberanalytics.com

Should an electrophilic substitution reaction be forced to proceed, the substitution would occur at one of the remaining vacant positions, C2 or C4. The directing effects of the existing substituents would determine the regiochemical outcome. Both the C3-carboxylate and C5-sulfamoyl groups are deactivating. In general, substitution is directed away from the deactivating groups. Therefore, attack at the C2 and C4 positions would be electronically disfavored, but may be possible under forcing conditions. Predicting the major product between C2 and C4 is complex without experimental data.

| EAS Reaction | Typical Reagents | Predicted Reactivity for Ethyl 5-sulfamoylfuran-3-carboxylate |

| Nitration | HNO₃ / Ac₂O | Very slow to no reaction; harsh conditions (e.g., fuming HNO₃/H₂SO₄) likely required, risking compound decomposition. |

| Halogenation | Br₂ in Dioxane, NBS | Milder conditions might be tolerated, but the reaction would be significantly slower than for activated furans. |

| Sulfonation | SO₃-Pyridine complex | Reaction is expected to be difficult due to severe ring deactivation. |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | Very unlikely to proceed. The furan ring is too deactivated, and the Lewis acid would complex with the oxygen and sulfamoyl groups, further deactivating the system. |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like furan. However, the reaction is facilitated by the presence of strong electron-withdrawing groups. edurev.in Given that Ethyl 5-sulfamoylfuran-3-carboxylate possesses two such groups, it is a potential candidate for SNAr if a suitable leaving group (such as a halide) were present on the ring.

For a hypothetical derivative, such as Ethyl 2-chloro-5-sulfamoylfuran-3-carboxylate, a nucleophilic attack would be plausible. The electron-withdrawing substituents would stabilize the negative charge of the intermediate Meisenheimer complex. The reaction of 2-bromo-5-nitrofuran (B1267531) with nucleophiles is a known example of this reactivity pattern. edurev.in

Heterocycle Functionalization and Annulation Reactions

Derivatization of Ethyl 5-sulfamoylfuran-3-carboxylate can be achieved through reactions involving the existing functional groups or through cycloaddition reactions that utilize the furan ring itself.

Functionalization of Existing Groups

The ester and sulfamoyl moieties serve as handles for further modification:

Ester Group: The ethyl carboxylate can undergo standard ester transformations. For instance, hydrolysis under basic or acidic conditions would yield the corresponding carboxylic acid. This acid could then be converted to an acid chloride and reacted with various nucleophiles to form amides, or other esters. Amidation can also be achieved directly from the ester with certain amines under specific conditions. acs.org

Sulfamoyl Group: The N-H protons of the primary sulfonamide are acidic and can be deprotonated to allow for N-alkylation or N-arylation, yielding secondary or tertiary sulfonamides. organic-chemistry.org These reactions expand the molecular complexity and can alter the chemical properties of the compound. Furthermore, novel nucleophilic substitution reactions at the nitrogen of arylsulfonamides have been developed, allowing the transformation of the sulfamoyl moiety into phosphamides or various protected amines. acs.org

Annulation Reactions

Annulation reactions involve the construction of a new ring fused to the existing furan core.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions. However, its aromatic character leads to reversible reactions and the presence of electron-withdrawing groups decreases its reactivity as a diene. nih.govmdpi.com Therefore, Ethyl 5-sulfamoylfuran-3-carboxylate is expected to be a poor diene. Reaction would likely require a highly reactive, electron-deficient dienophile (e.g., maleimides, arynes) and potentially high pressure or solvent-free conditions to achieve significant conversion. mdpi.comresearchgate.net Recent strategies to overcome the reversibility of Diels-Alder reactions with electron-poor furans include using aqueous media or solvent-free conditions that favor product crystallization. mdpi.comnih.govrsc.org

Fused Heterocycle Synthesis: Various methods exist for the synthesis of fused furan systems. rsc.orgnih.govresearchgate.netresearchgate.net For Ethyl 5-sulfamoylfuran-3-carboxylate, this could potentially be achieved by first introducing a reactive group at the C4 position (e.g., via metallation of a halogenated precursor) and then performing an intramolecular cyclization. Transition metal-catalyzed annulation reactions are also powerful tools for constructing poly-substituted and fused furans. rsc.orgrsc.orgorganic-chemistry.orgacs.orgacs.org

Strategic Modifications for Tunable Chemical Properties (non-biological application focus)

The strategic modification of Ethyl 5-sulfamoylfuran-3-carboxylate can be used to fine-tune its chemical and physical properties for applications in materials science or as a synthetic intermediate. These modifications can alter the compound's electronic profile, steric hindrance, and capacity for further chemical transformations.

| Modification Strategy | Reagents/Conditions | Target Moiety | Resulting Change in Chemical Properties | Potential Application Focus |

| Ester Hydrolysis | NaOH(aq), then H₃O⁺ | C3-Ester | Formation of a carboxylic acid. Introduces a site for hydrogen bonding and further derivatization (e.g., amide formation). | Building block for polymers; precursor for more complex synthons. |

| Ester Amidation | R₂NH, Heat or Catalyst | C3-Ester | Conversion to an amide. Alters electronic properties and introduces potential for different intermolecular interactions. | Synthesis of novel ligands or functional materials. |

| N-Alkylation/Arylation | R-X, Base (e.g., K₂CO₃) | C5-Sulfamoyl | Forms a secondary or tertiary sulfonamide. Increases steric bulk and lipophilicity; removes hydrogen bond donor capability. | Fine-tuning solubility and steric profile for catalyst or material design. |

| Introduction of Aryl/Alkenyl Groups | 1) Halogenation (e.g., NBS) at C42) Suzuki/Heck Coupling | C4-Position | Creates an extended π-conjugated system. Modifies optical and electronic properties (e.g., absorption, fluorescence). | Development of organic electronic materials, dyes, or sensors. |

| Reduction of Ester | LiAlH₄ or DIBAL-H | C3-Ester | Conversion to a primary alcohol. Provides a new reactive site for etherification, oxidation, or further functionalization. | Precursor for ligands, specialty monomers. |

These derivatization strategies highlight the potential of Ethyl 5-sulfamoylfuran-3-carboxylate as a versatile scaffold. By manipulating its functional groups and the furan ring itself, a diverse range of new chemical entities with tailored properties can be accessed for various non-biological applications.

Mechanistic Insights from Molecular Interactions in Vitro and in Silico

Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrases, Metallo-β-Lactamases)

The inhibitory mechanism of compounds featuring both sulfonamide and carboxylate groups is often centered on their ability to interact with metal ions in the enzyme's active site. These interactions effectively block the enzyme's catalytic machinery, preventing substrate binding and turnover.

The primary mechanism of action for many sulfonamide-based inhibitors is their direct coordination with the catalytic zinc ion (Zn²⁺) present in the active site of enzymes like carbonic anhydrases. nih.govresearchgate.net The deprotonated nitrogen atom of the sulfamoyl group (–SO₂NH⁻) acts as a potent zinc-binding group, forming a stable coordination bond with the Zn²⁺ ion. researchgate.netmdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity, thereby inhibiting the enzyme. nih.govnih.gov

In the context of di-zinc metallo-β-lactamases, the inhibition is more complex. Both the sulfamoyl and carboxylate groups can act as zinc-binding moieties. acs.org Crystallographic studies of related N-sulfamoylpyrrole-2-carboxylates reveal that the sulfamoyl group can displace the bridging hydroxide/water molecule between the two zinc ions in the active site of B1 subclass MBLs. acs.org Simultaneously, the carboxylate group, which mimics the carboxylate of β-lactam substrates, provides a crucial anchoring point by coordinating directly to one of the zinc ions (typically Zn2). nih.govnih.gov This dual coordination effectively sequesters the catalytic metal ions and blocks the active site.

Beyond direct metal coordination, the stability of the enzyme-inhibitor complex is significantly enhanced by a network of hydrogen bonds. In carbonic anhydrases, the oxygen atoms of the sulfamoyl group typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199). mdpi.comnih.gov This interaction helps to properly orient the inhibitor within the active site for optimal coordination with the zinc ion. researchgate.net

For metallo-β-lactamases, the carboxylate group is a key player in forming hydrogen bonds. It often interacts with positively charged or polar amino acid residues, such as lysine (e.g., Lys224 in some B1 MBLs), which are responsible for recognizing the carboxylate of the natural substrate. nih.govnih.gov The sulfamoyl group can also participate in hydrogen bonding, further stabilizing the inhibitor's position.

In metallo-β-lactamases, the active site features a groove that accommodates the side chains of β-lactam antibiotics. The furan (B31954) ring and its substituents would occupy this groove, with its specific orientation and interactions influencing the inhibitor's potency and spectrum of activity against different MBL variants. nih.gov The interaction between the carboxylate group and key lysine residues is a highly conserved feature in the binding of many β-lactam antibiotics and their mimics. nih.govnih.gov

| Enzyme Target | Inhibitor Functional Group | Type of Interaction | Key Interacting Enzyme Components |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | Sulfamoyl Group (-SO₂NH₂) | Coordination Bond | Active Site Zn²⁺ Ion |

| Carbonic Anhydrases (CAs) | Sulfamoyl Group (-SO₂NH₂) | Hydrogen Bonding | Thr199 |

| Carbonic Anhydrases (CAs) | Furan Ring | Hydrophobic Interactions | Val121, Leu198 |

| Metallo-β-Lactamases (MBLs) | Sulfamoyl Group (-SO₂NH₂) | Coordination Bond | Zn1 and/or Zn2 Ions (often bridging) |

| Metallo-β-Lactamases (MBLs) | Carboxylate Group (-COO⁻) | Coordination Bond | Zn2 Ion |

| Metallo-β-Lactamases (MBLs) | Carboxylate Group (-COO⁻) | Hydrogen Bonding / Electrostatic | Lys224, Asn233 |

Structure-Activity Relationships (SAR) at the Molecular/Enzymatic Level

The inhibitory potency and selectivity of Ethyl 5-sulfamoylfuran-3-carboxylate are dictated by the interplay of its structural components. Structure-activity relationship (SAR) studies on analogous compounds help elucidate the specific contribution of each part of the molecule to its biological activity.

The sulfamoyl and carboxylate groups are the key pharmacophores responsible for targeting metalloenzymes.

Sulfamoyl Group: This group is the quintessential zinc-binding group for carbonic anhydrase inhibition. mdpi.com Its ability to deprotonate and form a strong coordinate bond with the catalytic zinc is the primary determinant of inhibitory activity against this class of enzymes. researchgate.netmdpi.com Its tetrahedral geometry is also thought to mimic the tetrahedral transition state of the CO₂ hydration reaction, contributing to its high affinity. acs.org

Carboxylate Group: In metallo-β-lactamase inhibition, the carboxylate group is critical for target recognition. It mimics the C-3/C-4 carboxylate found in penicillin and cephalosporin antibiotics, which is a key recognition element for these enzymes. nih.gov This group serves as a powerful anchor, coordinating to a zinc ion and interacting with conserved positively charged residues, thereby positioning the rest of the inhibitor to effectively block the active site. nih.gov The presence of both a sulfamoyl and a carboxylate group creates a potent inhibitor scaffold capable of targeting di-zinc enzymes by engaging both metal ions or by providing multiple, redundant points of contact. acs.org

| Molecular Component | Role in Ligand-Target Recognition and Inhibition |

|---|---|

| Sulfamoyl Group | Primary zinc-binding group (ZBG) for Carbonic Anhydrase inhibition. Can also coordinate to zinc ions in Metallo-β-Lactamases. Mimics the tetrahedral transition state. |

| Carboxylate Group | Crucial for Metallo-β-Lactamase recognition, mimicking the substrate's carboxylate. Acts as a strong anchoring point via coordination to Zn2 and H-bonding with key residues. |

| Furan Ring | Acts as a rigid scaffold to correctly position the sulfamoyl and carboxylate groups. Can form hydrophobic/van der Waals interactions in the active site. |

| Substituents on Furan Ring | Modulate potency and selectivity by forming secondary interactions with non-conserved residues at the entrance of the active site ("tail approach"). Can influence physicochemical properties like solubility. |

of Ethyl 5-sulfamoylfuran-3-carboxylate

While direct in vitro and in silico studies on Ethyl 5-sulfamoylfuran-3-carboxylate are not extensively available in peer-reviewed literature, significant mechanistic insights can be inferred from detailed investigations of structurally analogous compounds, particularly furan and pyrrole-based sulfamoyl carboxylates, which are recognized as potent inhibitors of metallo-β-lactamases (MBLs). These enzymes, which require zinc ions for their catalytic activity, are a major source of bacterial resistance to β-lactam antibiotics.

The inhibitory action of this class of compounds is predicated on their ability to interact with the key components of the MBL active site. The carboxylate group at the 3-position of the furan ring and the sulfamoyl group at the 5-position are crucial for this interaction.

In Silico Modeling: Computational docking studies on similar sulfamoyl-containing heterocyclic carboxylates reveal a consistent binding mode within the active site of MBLs, such as NDM-1 (New Delhi Metallo-beta-lactamase). The carboxylate moiety typically coordinates with one of the zinc ions (Zn2) and forms hydrogen bonds with conserved amino acid residues, such as Lys224, in the active site. This interaction mimics the binding of the carboxylate group of hydrolyzed β-lactam substrates.

The sulfamoyl group plays a pivotal role in the inhibitory mechanism. It is positioned to displace a critical water molecule or hydroxide ion that bridges the two zinc ions (Zn1 and Zn2) in the active site of B1 subclass MBLs. acs.orgnih.govnih.gov This bridging hydroxide is essential for the hydrolysis of β-lactam antibiotics. By displacing this nucleophile, the inhibitor effectively shuts down the catalytic activity of the enzyme. The nitrogen atom of the sulfamoyl group can also form hydrogen bonds with active site residues like Asn233.

The furan ring itself serves as a scaffold, positioning the crucial carboxylate and sulfamoyl functional groups in the correct orientation for optimal interaction with the active site.

In Vitro Corroboration: Although specific binding studies for Ethyl 5-sulfamoylfuran-3-carboxylate are lacking, in vitro enzymatic assays with related N-sulfamoylpyrrole-2-carboxylates have confirmed their inhibitory potency against various MBLs, including NDM-1, VIM-1, and VIM-2. acs.orgnih.gov Crystallography studies of these related inhibitors in complex with MBLs have visually confirmed the binding modes predicted by in silico models, showing the displacement of the bridging water/hydroxide by the sulfamoyl group. acs.orgnih.govnih.gov

Impact of Ester Alkyl Chain Variations on Binding Affinity

The primary role of the ethyl ester in "Ethyl 5-sulfamoylfuran-3-carboxylate" is likely to be prodrug-like, where the ester is hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which is the active inhibitory species that directly interacts with the metallo-β-lactamase active site. If this is the case, the length and branching of the alkyl chain would primarily influence pharmacokinetic properties such as solubility, membrane permeability, and the rate of hydrolysis, rather than the intrinsic binding affinity of the active carboxylate form.

However, if the ester remains intact upon binding, the ethyl group would occupy a specific region of the enzyme's active site or a nearby pocket. In this scenario, the size and nature of the alkyl chain could significantly impact binding affinity.

Hypothesized Impacts of Alkyl Chain Variation:

Steric Hindrance: Increasing the size of the alkyl chain (e.g., from ethyl to propyl or butyl) could lead to steric clashes with amino acid residues in the binding pocket, potentially reducing binding affinity. Conversely, a smaller alkyl group like methyl might provide a better fit.

Hydrophobic Interactions: The binding pocket may have hydrophobic regions. If so, increasing the length of the alkyl chain could enhance hydrophobic interactions, leading to a stronger binding affinity, up to a certain point where steric hindrance becomes a limiting factor.

To definitively determine the impact of the ester alkyl chain on the binding affinity of Ethyl 5-sulfamoylfuran-3-carboxylate, a systematic study involving the synthesis and in vitro testing of a series of analogs with varying alkyl ester groups would be necessary.

Allosteric Modulation Studies

Currently, there are no specific studies in the scientific literature that identify or investigate "Ethyl 5-sulfamoylfuran-3-carboxylate" as an allosteric modulator. The proposed mechanism of action for this class of compounds, based on structurally related inhibitors, involves direct binding to the catalytic active site of metallo-β-lactamases, where it interacts with the catalytic zinc ions. This mode of action defines it as a competitive or non-competitive active site inhibitor rather than an allosteric modulator.

Allosteric modulators, by definition, bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. While allosteric inhibition of MBLs is an area of active research with some small molecules having been identified as allosteric inhibitors of enzymes like NDM-1, these compounds are structurally distinct from sulfamoyl-furan carboxylates. nih.govresearchgate.netfrontiersin.org

Therefore, based on the available evidence for this chemical class, it is unlikely that Ethyl 5-sulfamoylfuran-3-carboxylate functions as an allosteric modulator. Future studies, however, could potentially explore this possibility through comprehensive screening and mechanistic assays.

Kinetic Analysis of Molecular Interactions (e.g., Kᵢ, IC₅₀ in vitro)

Specific kinetic data such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for "Ethyl 5-sulfamoylfuran-3-carboxylate" against specific metallo-β-lactamases are not available in the public domain literature. To obtain these values, dedicated in vitro enzymatic assays would need to be performed.

However, kinetic data from closely related N-sulfamoylpyrrole-2-carboxylate derivatives provide a valuable reference for the potential potency of this class of inhibitors. These studies have demonstrated significant inhibitory activity against various clinically relevant MBLs.

Table of Inhibitory Activities for Related N-Sulfamoylpyrrole-2-Carboxylate Derivatives

| Compound | Target Enzyme | pIC₅₀ | IC₅₀ (nM) |

| Derivative 1 | VIM-1 | 7.1 | 79.4 |

| NDM-1 | 7.5 | 31.6 | |

| VIM-2 | 8.5 | 3.16 | |

| IMP-1 | 6.0 | 1000 | |

| Derivative 2 | VIM-1 | 6.8 | 158 |

| NDM-1 | 7.2 | 63.1 | |

| VIM-2 | 8.2 | 6.31 | |

| IMP-1 | 5.9 | 1260 | |

| Derivative 3 | VIM-1 | 7.0 | 100 |

| NDM-1 | 7.4 | 39.8 | |

| VIM-2 | 8.4 | 3.98 | |

| IMP-1 | 6.1 | 794 |

Note: The pIC₅₀ is the negative logarithm of the IC₅₀ value. Data is illustrative and based on published findings for N-sulfamoylpyrrole-2-carboxylates. acs.orgnih.gov The specific structures of the derivatives are detailed in the source literature.

These data indicate that sulfamoyl-containing heterocyclic carboxylates can be potent inhibitors of MBLs, with IC₅₀ values reaching the low nanomolar range for some enzyme-inhibitor pairs. The inhibitory potency can vary significantly depending on the specific MBL and the substitutions on the heterocyclic ring. For instance, the derivatives show greater potency against VIM-2 and NDM-1 compared to IMP-1.

It is reasonable to hypothesize that Ethyl 5-sulfamoylfuran-3-carboxylate, upon hydrolysis to its active carboxylic acid form, would exhibit inhibitory activity in a similar range against various MBLs. However, without direct experimental data, this remains a projection based on the activity of structurally related compounds.

Ethyl 5-sulfamoylfuran-3-carboxylate: A Versatile Scaffold in Chemical Synthesis

Ethyl 5-sulfamoylfuran-3-carboxylate is a distinct heterocyclic compound characterized by a furan ring functionalized with both an ethyl carboxylate and a sulfamoyl group. This strategic arrangement of functional groups imbues the molecule with a unique chemical reactivity, positioning it as a valuable and versatile building block in modern organic synthesis. Its potential applications span from the construction of complex molecular architectures to the development of novel materials and chemical probes.

Applications As a Chemical Scaffold and Building Block

The furan (B31954) nucleus is a cornerstone in the synthesis of a vast array of biologically active compounds and functional materials. rsc.orgmdpi.com The presence of the electron-withdrawing sulfamoyl and carboxylate groups on the furan ring of Ethyl 5-sulfamoylfuran-3-carboxylate significantly modulates its electronic properties, influencing its reactivity and potential as a synthetic precursor.

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. quora.com Ethyl 5-sulfamoylfuran-3-carboxylate, with its activated furan system, is a promising candidate for [4+2] cycloaddition reactions with various dienophiles to generate highly functionalized oxabicyclic systems. quora.comnih.gov These adducts can then serve as versatile intermediates for the synthesis of a variety of complex molecules, including substituted arenes and other heterocyclic frameworks, through subsequent ring-opening and transformation reactions. quora.com

Furthermore, the functional groups on the furan ring offer multiple handles for synthetic elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other acid-catalyzed reactions. The sulfamoyl group can also be modified, or it can influence the regioselectivity of reactions on the furan ring. The development of novel synthetic routes to fused heterocyclic systems, such as furo[3,2-b]pyridines or furo[3,4-c]pyrazoles, could potentially utilize Ethyl 5-sulfamoylfuran-3-carboxylate as a key starting material. researchgate.netnih.govthieme-connect.com The synthesis of such fused systems is of significant interest due to their prevalence in pharmacologically active compounds.

Table 1: Potential Heterocyclic Systems Derived from Ethyl 5-sulfamoylfuran-3-carboxylate

| Starting Material | Reaction Type | Potential Product Class |

|---|---|---|

| Ethyl 5-sulfamoylfuran-3-carboxylate | Diels-Alder Cycloaddition | Oxabicycloheptenes |

| Ethyl 5-sulfamoylfuran-3-carboxylate | Condensation Reactions | Fused Pyridinones |

The structural attributes of Ethyl 5-sulfamoylfuran-3-carboxylate make it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries. The presence of two distinct functional groups, the ester and the sulfamoyl moiety, allows for the introduction of diversity at multiple points of the molecule. For instance, a library of amides can be readily generated by reacting the corresponding acyl chloride (derived from the carboxylic acid) with a diverse set of amines. Similarly, the sulfamoyl group could potentially be functionalized to introduce further diversity.

This multi-point functionalization capability is a key advantage in the rapid generation of a large number of structurally related compounds. Such libraries are invaluable in drug discovery for the screening of biological activity and the identification of lead compounds. The rigid furan core provides a well-defined three-dimensional arrangement for the appended functional groups, which is crucial for their interaction with biological targets.

Furan-containing fluorophores have shown significant promise in the development of fluorescent probes for biological imaging. nih.govnih.govresearchgate.netresearchgate.net The furan ring itself can be part of a larger conjugated system that exhibits fluorescence. By strategically modifying Ethyl 5-sulfamoylfuran-3-carboxylate, it is conceivable to develop novel molecular probes.

The carboxylate group provides a convenient attachment point for linking the furan scaffold to other molecules, such as targeting ligands or environmentally sensitive dyes. The sulfamoyl group, with its hydrogen bonding capabilities, could play a role in the recognition of specific analytes or in modulating the photophysical properties of the probe. For example, intramolecular charge transfer (ICT) is a common mechanism in the design of fluorescent sensors, and the electronic properties of the sulfamoyl and carboxylate groups could be exploited to create a push-pull system on the furan ring, leading to environmentally sensitive fluorescence. rsc.org

Table 2: Potential Features of Molecular Probes Derived from Ethyl 5-sulfamoylfuran-3-carboxylate

| Feature | Rationale |

|---|---|

| Fluorescence | The furan ring can be part of a larger π-conjugated system. |

| Analyte Recognition | The sulfamoyl group can participate in hydrogen bonding interactions. |

| Bioconjugation | The carboxylate group allows for covalent attachment to biomolecules. |

The sulfonamide group is well-known for its ability to form robust hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies. nih.govnih.gov The presence of both a hydrogen-bond donor (the N-H of the sulfamoyl group) and multiple acceptors (the sulfonyl and carbonyl oxygens) in Ethyl 5-sulfamoylfuran-3-carboxylate makes it a compelling candidate for the design of ordered solid-state structures and functional materials.

These directional interactions can guide the self-assembly of the molecules into predictable patterns, such as tapes, sheets, or three-dimensional networks. nih.gov Such organized structures are of interest in materials science for applications in areas like nonlinear optics, organic electronics, and porous materials. The furan ring itself can participate in π-stacking interactions, further contributing to the stability and organization of the supramolecular architecture. The interplay between hydrogen bonding and π-stacking could lead to the formation of novel materials with interesting properties. rsc.org

The unique combination of functional groups in Ethyl 5-sulfamoylfuran-3-carboxylate presents an opportunity to explore new and innovative reaction methodologies. mdpi.com For instance, the development of novel transition-metal-catalyzed cross-coupling reactions could utilize the furan ring as a platform for the introduction of various substituents. The electronic nature of the sulfamoyl and carboxylate groups would likely influence the reactivity and regioselectivity of such transformations.

Furthermore, the molecule could serve as a substrate for investigating domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. rsc.org The development of such efficient and atom-economical reactions is a major goal in modern organic synthesis. The exploration of novel synthetic transformations with this scaffold could lead to the discovery of new reaction pathways and the synthesis of previously inaccessible molecular structures. organic-chemistry.orgresearchgate.netnih.gov

Future Research Directions in Furan Sulfonamide Chemistry

Development of Green Chemistry Approaches for Synthesis